Product packaging for Methyl 4-propioloylbenzoate(Cat. No.:)

Methyl 4-propioloylbenzoate

Cat. No.: B12081741
M. Wt: 188.18 g/mol
InChI Key: UKBRJALIMXUQMW-UHFFFAOYSA-N
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Description

Methyl 4-propioloylbenzoate is a high-purity chemical compound for research and development purposes. This ester, with its benzoate core and propioloyl substituent, is of significant interest in organic synthesis and materials science. It serves as a key building block for the construction of more complex molecular architectures, particularly in the synthesis of polymers and advanced organic materials. The compound may also find application in pharmaceutical research as an intermediate. Its structure suggests potential use in click chemistry reactions. Researchers value this reagent for its versatility in creating novel compounds with specific properties. Key Applications: Organic synthesis intermediate; Pharmaceutical research (RUO); Material science research; Polymer chemistry. [This product is for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B12081741 Methyl 4-propioloylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 4-prop-2-ynoylbenzoate

InChI

InChI=1S/C11H8O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7H,2H3

InChI Key

UKBRJALIMXUQMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C#C

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Propioloylbenzoate and Analogues

Esterification Approaches to Methyl Benzoate (B1203000) Core Structures

The initial phase in the synthesis of methyl 4-propioloylbenzoate often involves the creation of a methyl benzoate derivative. This is achieved through various esterification methods, with Fischer esterification being a prominent example.

Fischer Esterification Strategies

Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would typically involve the esterification of a benzoic acid derivative. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. tcu.edu This can be accomplished by using an excess of the alcohol (methanol in this case) or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orgtcu.edu

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). wikipedia.orgchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

For instance, the synthesis of methyl 4-aminobenzoate, an analogue, can be achieved by dissolving 4-aminobenzoic acid in methanol (B129727) and adding concentrated sulfuric acid dropwise, followed by heating under reflux. rsc.org

Table 1: Examples of Fischer Esterification Conditions

Carboxylic Acid Alcohol Catalyst Conditions Product Reference
Benzoic Acid Methanol H₂SO₄ Reflux Methyl Benzoate tcu.edu

Alternative Esterification Protocols

While Fischer esterification is effective, several alternative methods exist, particularly for substrates that may be sensitive to strong acidic conditions. rsc.org

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or other carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgmdpi.com The reaction proceeds under mild, neutral conditions and is suitable for a wide range of substrates, including those with acid-labile groups. rsc.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. mdpi.com

Mitsunobu Reaction: This reaction allows for the coupling of a carboxylic acid with an alcohol using a phosphine (B1218219) (commonly triphenylphosphine) and a dialkyl azodicarboxylate. mdpi.com A key feature of the Mitsunobu reaction is the activation of the alcohol rather than the carboxylic acid. mdpi.com

Use of Thionyl Chloride (SOCl₂): Carboxylic acids can be converted to their more reactive acid chlorides by treatment with thionyl chloride. The resulting acid chloride can then readily react with an alcohol to form the ester. libretexts.org

Lewis Acid Catalysis: Various Lewis acids, such as titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) with sodium iodide (NaI), can catalyze esterification reactions under specific conditions. mdpi.com For example, a general one-pot synthesis involves stirring the carboxylic acid with titanium tetrachloride in dichloromethane (B109758), followed by the addition of the alcohol. mdpi.com

Functionalization of the Benzoate Moiety to Introduce the Propioloyl Group

Once the methyl benzoate core is established, the next critical step is the introduction of the propioloyl group at the 4-position of the benzene (B151609) ring. Oxidation reactions are a key strategy for this transformation.

Oxidation Reactions to Form the Propioloyl Moiety

The formation of the propioloyl group, which is a ketone functionality attached to an alkyne, often proceeds through the oxidation of a suitable precursor.

A common precursor for the synthesis of this compound is methyl 4-formylbenzoate (B8722198). unifi.it The synthesis of this compound can be achieved from methyl 4-formylbenzoate through a two-step process. First, methyl 4-formylbenzoate is reacted with ethynylmagnesium bromide to form a secondary alcohol. This intermediate is then oxidized to the desired ketone, this compound. unifi.it

A mild and chemoselective oxidation strategy can be employed using catalytic amounts of 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) in the presence of a stoichiometric oxidant like trichloroisocyanuric acid (TCICA). unifi.it This method is advantageous as it allows for the oxidation of the secondary alcohol to a ketone without affecting the ester functionality. unifi.it The reaction is typically carried out in a solvent like dichloromethane at low temperatures. unifi.it

Aldehydes, in general, are readily oxidized to carboxylic acids using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or chromium trioxide (CrO₃). libretexts.orgncert.nic.inopenstax.org However, for the specific transformation to a propioloyl group, a different synthetic route involving the addition of an ethynyl (B1212043) nucleophile followed by oxidation is necessary.

Table 2: Synthesis of this compound from Methyl 4-formylbenzoate

Reactant Reagents Solvent Conditions Product Yield Reference

The oxidation of aldehydes to carboxylic acids typically proceeds through the formation of a gem-diol (hydrate) intermediate, which is formed by the nucleophilic addition of water to the carbonyl group. libretexts.orgopenstax.orglibretexts.org This hydrate (B1144303) then reacts similarly to a primary alcohol and is oxidized to the carboxylic acid. openstax.org

The oxidation of a secondary alcohol to a ketone, as in the synthesis of this compound from its alcohol precursor, follows a different pathway. In the TEMPO-catalyzed oxidation, the TEMPO radical is oxidized to the N-oxoammonium ion, which is the active oxidizing species. The alcohol is then oxidized by the N-oxoammonium ion, and the TEMPO radical is regenerated, allowing it to re-enter the catalytic cycle.

The key difference in the oxidation behavior of aldehydes and ketones lies in the presence of a hydrogen atom on the carbonyl carbon of aldehydes. libretexts.orgopenstax.org This hydrogen can be abstracted during oxidation, facilitating the conversion to a carboxylic acid. Ketones lack this hydrogen and are therefore generally more resistant to oxidation under mild conditions. ncert.nic.inopenstax.org

Oxidation of Precursor Alcohols or Aldehydes (e.g., Methyl 4-Formylbenzoate)

Coupling Reactions for Alkyne Introduction

The introduction of an alkyne functionality onto an aromatic ring is a pivotal transformation in organic synthesis, enabling the construction of complex molecules with diverse applications. For the synthesis of this compound and its analogues, cross-coupling reactions are the most prominent and effective methods. These reactions typically involve the coupling of an aryl halide or a related electrophile with a terminal alkyne, catalyzed by a transition metal, most commonly palladium.

Sonogashira Coupling Reactions (Analogous to Methyl 4-Iodobenzoate)

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. mdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. mdpi.com

A common synthetic route analogous to the preparation of this compound involves the Sonogashira coupling of methyl 4-iodobenzoate (B1621894) with a suitable terminal alkyne. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Methyl 4-iodobenzoate is a frequently used substrate due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst. wikipedia.orgmdpi-res.com

The reaction can be carried out with various terminal alkynes. For instance, trimethylsilylacetylene (B32187) is a convenient reagent as it is a liquid and the trimethylsilyl (B98337) (TMS) group can be removed in situ or in a subsequent step to yield the terminal alkyne. mdpi.com A recyclable polymeric phosphine ligand has been utilized in the copper co-catalyzed Sonogashira reaction of methyl 4-iodobenzoate and phenylacetylene, demonstrating the adaptability of this method. wikipedia.org

While direct Sonogashira coupling with propiolic acid itself can be challenging due to potential side reactions, the coupling with its ester derivatives like methyl propiolate is a viable strategy. However, traditional Sonogashira conditions can sometimes be ineffective for alkynes bearing electron-withdrawing groups. chemicalbook.com

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Methyl 4-iodobenzoatePhenylacetylenePd(dba)₂·CHCl₃ / Polymeric phosphine ligand, CuIEt₃NTHFRT- wikipedia.org
2-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NEt₃NRT- chemicalbook.com
Methyl 4-iodobenzoate2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuI, PPh₃--90Good to Excellent mdpi.com
1-Bromo-4-iodobenzeneTrimethylsilylacetylene---RT- wikipedia.org
Other Cross-Coupling Strategies

Beyond the conventional Sonogashira reaction, other cross-coupling strategies have been developed to introduce alkyne moieties, sometimes overcoming the limitations of the Sonogashira protocol, especially for less reactive aryl halides or sensitive substrates.

One notable alternative involves the use of organoindium reagents. Ethyl arylpropiolates have been synthesized efficiently through a palladium-catalyzed cross-coupling reaction of aryl iodides with in situ generated lithium tetrakis(ethoxycarbonylethynyl)indates. chemicalbook.com This method was developed because traditional Sonogashira reactions often face challenges with alkynes that have electron-withdrawing groups. chemicalbook.com The optimized conditions for this transformation utilized a tris(dibenzylideneacetone)dipalladium(0)-chloroform complex with Xantphos as the ligand, achieving high yields. chemicalbook.com

Palladium-catalyzed coupling of terminal alkynes can also be achieved with non-traditional electrophiles. For example, a highly efficient Sonogashira-type coupling of benzylic ammonium (B1175870) salts with terminal alkynes has been reported, proceeding via C(sp³)–N bond cleavage. organic-chemistry.org This broadens the scope of potential starting materials for introducing alkyne groups.

Furthermore, decarboxylative coupling reactions have emerged as a powerful tool. The palladium-catalyzed decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides provides a route to aryl-2-methyl-3-butyn-2-ols, which can be precursors to terminal alkynes. mdpi-res.com This approach avoids the use of often expensive and sensitive terminal alkynes directly.

Recent advancements have also explored electrocatalytic methods as an environmentally benign alternative for radical-mediated aryl/alkenyl C(sp²)–C(sp³) cross-coupling reactions, which could potentially be adapted for alkyne introduction. imperial.ac.uk

Synthetic Routes from Related Propiolates

An alternative approach to synthesizing this compound involves the modification of existing propiolate structures. These methods can include transesterification processes or the chemical modification of propiolate derivatives.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. researchgate.net This reaction is typically catalyzed by an acid or a base. researchgate.net In the context of synthesizing this compound, one could envision the transesterification of a different propiolate ester, such as ethyl propiolate, with methanol in the presence of a suitable catalyst.

The conversion of ethyl propionate (B1217596) to methyl propionate has been demonstrated with high efficiency. google.com Similarly, the transesterification of various ethyl esters to their corresponding methyl esters can be achieved using catalysts like porous phenolsulphonic acid–formaldehyde resin (PAFR). researchgate.net This suggests that the transesterification of ethyl 4-propioloylbenzoate to this compound is a feasible synthetic step.

The general mechanism under acidic conditions involves protonation of the carbonyl group, making it more electrophilic for the attack by the alcohol. masterorganicchemistry.com Under basic conditions, the alcohol is deprotonated to a more nucleophilic alkoxide, which then attacks the ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, it is often advantageous to use the alcohol reactant as the solvent. masterorganicchemistry.com

Starting EsterAlcoholCatalystConditionsProductConversion/YieldReference
Ethyl propionateMethanolTBD24°C, 2hMethyl propionate79% conversion google.com
Ethyl heptanoateMethanolPAFR80°C, 24hMethyl heptanoate93% yield researchgate.net
Methyl acetateEthanol (B145695)TBD24°C, 1hEthyl acetate54% conversion google.com

Modifications of Methyl Propiolate Derivatives

Methyl propiolate is a versatile building block in organic synthesis due to its reactive C-C triple bond. richmond.edu Modifications of methyl propiolate or its derivatives can provide a pathway to more complex structures like this compound.

One potential strategy involves the reaction of phenols with methyl propiolate. Fan et al. developed reaction conditions that yield high E:Z product ratios from the reaction of phenols with methyl propiolates. google.com While this leads to aryloxy acrylates, it demonstrates the reactivity of the propiolate system towards nucleophilic attack.

The sequential coupling and cyclization reactions between aryl halides and methyl propiolate have been investigated for the synthesis of methyl indole-2-carboxylate (B1230498) derivatives. researchgate.net This highlights the ability of the methyl propiolate moiety to participate in complex, multi-step transformations.

Reactivity and Chemical Transformations of Methyl 4 Propioloylbenzoate

Reactions Involving the Terminal Alkyne Functionality

Click Chemistry Applications

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgpcbiochemres.com The terminal alkyne of methyl 4-propioloylbenzoate is an ideal handle for such transformations, particularly for azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and specificity in forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgnih.gov In this reaction, the terminal alkyne of a molecule like this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to yield a stable triazole ring. wikipedia.orgnih.gov

The presence of the electron-withdrawing propiolyl group in this compound enhances the reactivity of the alkyne in CuAAC reactions. mdpi.com Studies have shown that alkynes bearing electron-withdrawing groups exhibit higher reactivity, which is attributed to the increased acidity of the terminal alkyne proton. mdpi.com This facilitates the formation of the copper(I) acetylide intermediate, a key step in the catalytic cycle. wikipedia.orgmdpi.com The reaction is typically carried out using a Cu(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. organic-chemistry.orgbeilstein-journals.org The use of ligands like tris(benzyltriazolylmethyl)amine (TBTA) can further stabilize the Cu(I) catalyst and accelerate the reaction. mdpi.combeilstein-journals.org

The CuAAC reaction is highly chemoselective and tolerates a wide range of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science. pcbiochemres.comnih.govd-nb.infonih.gov

Table 1: Reactivity of Various Alkynes in CuAAC Reactions

Alkyne Relative Reactivity Reference
Propiolamide High mdpi.com
This compound High mdpi.com
Ethynyl (B1212043) Ketone High mdpi.com
p-Nitroethynylbenzene High mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While CuAAC is highly efficient, the potential toxicity of the copper catalyst can be a limitation in biological applications. magtech.com.cn Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. pcbiochemres.commagtech.com.cn This reaction utilizes a strained cycloalkyne, which readily reacts with an azide without the need for a metal catalyst. magtech.com.cn

Although this compound itself is not a strained alkyne, it can be functionalized to incorporate a strained ring system, or its azide-adduct can react with a strained alkyne. The driving force for SPAAC is the relief of ring strain in the cycloalkyne upon cycloaddition. magtech.com.cnrsc.org This method has become increasingly important for in vivo imaging and bioconjugation due to its bioorthogonality. d-nb.infomagtech.com.cn

Hydration and Hydroamination Reactions

The terminal alkyne of this compound can undergo hydration reactions, typically catalyzed by acid, to form a ketone. libretexts.org The reaction proceeds via the formation of an enol intermediate which then tautomerizes to the more stable keto form. libretexts.org

Hydroamination, the addition of an N-H bond across the carbon-carbon triple bond, can also occur, providing access to enamines or imines. These reactions can be catalyzed by various transition metals.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Beyond the well-known azide-alkyne cycloaddition, the alkyne functionality of this compound can participate in other types of cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (like an azide or nitrile oxide) and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Unlike the copper-catalyzed version, the thermal Huisgen cycloaddition can produce a mixture of regioisomers (1,4- and 1,5-substituted triazoles when reacting with an azide). organic-chemistry.orgwikipedia.org The reaction is a concerted pericyclic process. organic-chemistry.org

The alkyne can also act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. libretexts.org This reaction is a powerful tool for the construction of six-membered rings. libretexts.org The reaction proceeds in a single, concerted step through a cyclic transition state. libretexts.org In some cases, a cascade of reactions can occur, such as an intramolecular Diels-Alder followed by a 1,3-dipolar cycloaddition. nih.gov

Nucleophilic and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of this compound is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Additions: The terminal alkyne proton is acidic and can be removed by a strong base to form an acetylide anion. libretexts.org This acetylide is a potent nucleophile and can participate in substitution reactions, particularly with primary alkyl halides, to form new carbon-carbon bonds. libretexts.org It can also add to carbonyl compounds like aldehydes and ketones to form propargyl alcohols. libretexts.org

Electrophilic Additions: The electron-rich triple bond can be attacked by electrophiles. libretexts.org For example, the addition of halogens (like Br₂) across the triple bond leads to the formation of dihaloalkenes. libretexts.org The addition of hydrogen halides (HX) also occurs, typically following Markovnikov's rule where the hydrogen adds to the less substituted carbon. libretexts.org

Reactions Involving the Ester Group

The methyl ester functionality is a key site for nucleophilic acyl substitution, enabling its conversion into other esters, amides, or the corresponding carboxylic acid.

Transesterification is a fundamental process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. scielo.br This reaction, also known as alcoholysis, is typically reversible and requires an excess of the new alcohol to drive the equilibrium toward the desired product. scielo.br The reaction can be catalyzed by either acids or bases. researchgate.net

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, which then eliminates methanol (B129727) to yield the new ester and regenerate the catalyst. scielo.brresearchgate.net

Base-Catalyzed Mechanism: A strong base deprotonates the incoming alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate subsequently expels a methoxide (B1231860) ion, forming the new ester. researchgate.net

A variety of catalysts can facilitate this transformation under mild conditions, including scandium(III) triflate (Sc(OTf)₃), tetranuclear zinc clusters, and simple inorganic salts like dipotassium (B57713) phosphate (B84403) (K₂HPO₄). organic-chemistry.org The use of microwave irradiation can significantly shorten reaction times for certain catalytic systems. organic-chemistry.org

Table 1: Examples of Transesterification Reactions of this compound This table is illustrative and based on general transesterification principles.

Reactant AlcoholCatalyst TypeResulting Product
Ethanol (B145695)Acid (e.g., H₂SO₄) or Base (e.g., NaOEt)Ethyl 4-propioloylbenzoate
IsopropanolSc(OTf)₃Isopropyl 4-propioloylbenzoate
Benzyl AlcoholZinc ClusterBenzyl 4-propioloylbenzoate

The ester group of this compound can be readily converted into an amide by reaction with a primary or secondary amine. This amidation can be achieved through several methods. Base-promoted direct amidation using reagents like potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi) can effectively drive the reaction. semanticscholar.org Alternatively, heterogeneous catalysts such as niobium pentoxide (Nb₂O₅) have demonstrated high efficiency for the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions, a process that could be applied to this compound. researchgate.net

Hydrolysis of the ester to its corresponding carboxylic acid, 4-propioloylbenzoic acid, can be accomplished under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of methoxide. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. researchgate.net

Table 2: Amidation Reactions with this compound This table is illustrative and based on general amidation principles.

Reactant AmineReaction Conditions/CatalystResulting Product
AnilineNb₂O₅, HeatN-phenyl-4-propioloylbenzamide
n-OctylamineNb₂O₅, HeatN-octyl-4-propioloylbenzamide
Pyrrolidinet-BuOK/DMSO(4-Propioloylphenyl)(pyrrolidin-1-yl)methanone
Morpholinen-BuLi/THF(4-Propioloylphenyl)(morpholino)methanone

Transesterification Processes

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can undergo substitution reactions, though its reactivity is heavily influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) is a reaction in which an atom on an aromatic ring, usually hydrogen, is replaced by an electrophile. grabmyessay.com The substituents already on the ring determine the rate and regioselectivity of the reaction. libretexts.org The methyl ester group and, more significantly, the propioloyl group (-CO-C≡CH) are both electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by pulling electron density away from it, making the reaction slower than with benzene. libretexts.orgaiinmr.com

Both of these groups are meta-directors. Therefore, in an electrophilic aromatic substitution reaction such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile will be directed to the positions meta to the primary substituent, i.e., at the C3 and C5 positions. For instance, in the nitration of methyl benzoate, the nitronium ion (NO₂⁺) electrophile, generated from nitric and sulfuric acid, attacks the ring to form primarily methyl 3-nitrobenzoate. grabmyessay.comaiinmr.com A similar outcome is expected for this compound, where nitration would yield methyl 3-nitro-4-propioloylbenzoate.

Directed ortho metalation (DoM) is a powerful technique for functionalizing aromatic rings with high regioselectivity. wikipedia.org The strategy involves deprotonation at the position ortho to a directing metalation group (DMG) using a strong organolithium base, like n-butyllithium or sec-butyllithium, to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate then reacts with an electrophile to introduce a new substituent exclusively at the ortho position. organic-chemistry.org

Common and effective DMGs include tertiary amides, carbamates, and methoxy (B1213986) groups, which can coordinate to the lithium atom of the base, facilitating the deprotonation of the nearby proton. uwindsor.cabaranlab.org The ester and ketone functionalities present in this compound are generally poor DMGs. Furthermore, they are electrophilic and susceptible to nucleophilic attack by the organolithium base, which would compete with the desired deprotonation. Therefore, direct ortho metalation on this compound is challenging. A more viable approach would involve first converting the methyl ester into a more powerful DMG, such as a tertiary amide (e.g., an N,N-diethylamide), which could then effectively direct lithiation to the C3 and C5 positions.

Electrophilic Aromatic Substitution

Radical Reactions and Pathways

Radical reactions involve species with unpaired electrons and proceed through chain mechanisms of initiation, propagation, and termination. lumenlearning.comutexas.edu The alkyne functionality of this compound is the most likely site for radical reactions.

The triple bond can undergo radical addition. For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile), a reagent such as tributyltin hydride can generate a tributyltin radical (Bu₃Sn•). This radical can add across the alkyne, generating a vinyl radical intermediate. This intermediate can then abstract a hydrogen atom from another molecule of tributyltin hydride to give a vinylstannane product and regenerate the tributyltin radical to propagate the chain. libretexts.org

The methyl group on the benzene ring is a benzylic position, which can be a site for radical halogenation under specific conditions, such as with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. lumenlearning.com However, the presence of the deactivating acyl groups on the ring would likely make this less favorable compared to reactions at the alkyne. The methyl radical (•CH₃) itself is a well-studied species that can participate in various radical-molecule reactions. nih.gov


Applications in Advanced Organic Synthesis and Materials Science

Methyl 4-Propioloylbenzoate as a Building Block in Complex Molecule Synthesis

The distinct reactivity of the alkyne and the ester groups on a rigid aromatic scaffold allows for precise and strategic bond formations, making this compound a valuable intermediate in the synthesis of intricate molecular targets.

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. nih.gov The carbonyl and alkyne functionalities within this compound serve as reactive handles for a variety of cyclization and condensation reactions to form diverse heterocyclic systems.

The synthesis of such compounds often involves multi-component reactions where the propioloylbenzoate core can react with various nucleophiles. beilstein-journals.orgmdpi.com For instance, the ketone can undergo condensation with amine derivatives, while the alkyne can participate in cycloaddition or annulation reactions. In one documented synthesis, a related precursor, methyl-4-formylbenzoate, is converted to the corresponding secondary alcohol via reaction with ethynyl (B1212043) magnesium bromide, followed by a mild and chemoselective oxidation to yield this compound. unifi.it This ketone is then poised for further transformations. unifi.it

The general strategies for forming heterocycles from precursors containing alkyne and carbonyl groups are well-established. These methods highlight the potential of this compound to serve as a precursor to a range of important heterocyclic scaffolds.

Table 1: Potential Heterocyclic Synthesis Reactions with this compound

Reagent ClassReaction TypePotential Heterocycle
HydrazinesCondensation/CyclizationPyrazoles
AmidinesCondensation/AnnulationPyrimidines
1,3-DiketonesCondensation/BenzannulationSubstituted Anilines beilstein-journals.org
AzidesHuisgen CycloadditionTriazoles nih.govresearchgate.net
Amines/AmmoniaAddition/CyclizationPyrroles

Scaffold for Macromolecular Architectures

The rigid structure and terminal alkyne of this compound make it an excellent scaffold for building large, well-defined macromolecular structures such as dendrimers and specialized polymers. The alkyne group is particularly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govsoton.ac.uk

This reaction's high efficiency, mild conditions, and specificity allow for the precise linking of molecular units. researchgate.netmedchem101.com For example, this compound can be used as a building block in the divergent or convergent synthesis of dendrimers, where each "click" reaction adds a new layer or branch to the growing structure. nd.edu Similarly, it can be incorporated into polymers, either as a monomer in chain-growth polymerization or as a functional end-group attached to a polymer backbone. In photo-redox catalyzed PET-RAFT polymerization, for instance, chain transfer agents (CTAs) with different reactivities are mixed to precisely tailor the dispersity of the resulting polymers, a strategy applicable to monomers with functional handles like alkynes. rsc.org

Role in Conjugation Chemistry

Conjugation chemistry involves linking different molecular entities to create hybrid structures with combined or novel functionalities. The alkyne group of this compound is a key enabler for such strategies, particularly through bioorthogonal reactions. burleylabs.co.uk

Bioconjugation is the process of attaching molecules to biomolecules like proteins, peptides, or nucleic acids. nih.gov Chemical probes designed for this purpose must react selectively without interfering with the complex biological environment. nih.govnih.gov The alkyne on this compound is a bioorthogonal handle, meaning it is inert to most biological functional groups but reacts readily with a specific partner, typically an azide (B81097), via the CuAAC click reaction. medchem101.com

This strategy is widely used to:

Label Biomolecules: A molecule of interest containing the this compound core can be "clicked" onto a biomolecule that has been metabolically or synthetically functionalized with an azide group. This allows for the attachment of reporter tags, such as fluorophores or affinity labels like biotin. medchem101.comnd.edu

Synthesize Peptide Conjugates: In a specific application, a derivative of this compound was conjugated to a dendrimeric peptide to create a molecule for targeted tumor diagnosis and therapy. unifi.it The alkyne group provides a reliable covalent linkage point that does not affect the biological activity of the peptide scaffold. unifi.itnih.gov

The principles of conjugation chemistry extend to the modification of material surfaces. nih.govwikipedia.org Surface functionalization aims to alter the properties of a material—such as its biocompatibility, hydrophilicity, or reactivity—by attaching a layer of specific molecules. researchgate.netnih.gov

This compound can be used to functionalize a wide variety of surfaces, including glass, gold, and polymers. The process typically involves two steps:

The surface is first treated to introduce azide functionalities.

The azide-modified surface is then exposed to this compound under "click" reaction conditions, leading to its covalent immobilization. soton.ac.uk

This approach has been used to attach carbohydrates and proteins to solid supports, demonstrating the robustness of the click reaction for creating stable, functionalized surfaces without unwanted byproducts. nd.edu The immobilized benzoate (B1203000) moiety can then influence the surface properties or serve as an anchor point for further chemical modifications. researchgate.net

Bioconjugation Strategies for Chemical Probes

Development of Advanced Materials

The use of this compound as a building block and conjugation partner directly contributes to the development of advanced materials with tailored properties. The polymers, dendrimers, and functionalized surfaces created using this molecule exhibit characteristics derived from its unique structure.

For example, polymers incorporating the rigid phenyl-alkyne structure can exhibit enhanced thermal stability or specific electronic properties. Materials functionalized with this molecule can be designed for specific applications in biotechnology and nanotechnology. researchgate.net The ability to create functional surfaces on nanoparticles, for instance, is crucial for applications in drug delivery, where the surface chemistry dictates biocompatibility and cellular uptake. frontiersin.org By combining the properties of the bulk material with the functionalities introduced by this compound, novel platforms for therapeutic and diagnostic applications can be realized. nih.gov

Integration into Polymer Synthesis

The presence of a terminal alkyne group makes this compound a valuable monomer for the synthesis of advanced polymeric materials. This functional group is particularly amenable to modern polymerization techniques, such as "click chemistry," which allows for the efficient and specific formation of polymer chains and networks under mild conditions.

Detailed research has shown that related compounds, such as 4-ethynylbenzoic acid, are employed in the synthesis of complex polymer structures. For instance, it can be used to create precursors for dendritic helical poly(phenylacetylene)s. sigmaaldrich.com The alkyne moiety allows for polymerization, while the benzoate group can carry other functionalities.

A primary application of alkyne-functionalized monomers is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com In this strategy, the alkyne group on the benzoate monomer reacts with a molecule containing an azide group to form a stable triazole linkage. This method can be used to:

Synthesize block copolymers: An alkyne-terminated polymer chain can be "clicked" onto an azide-terminated chain, creating well-defined block copolymers. This principle is demonstrated in the synthesis of stereoblock poly(methyl methacrylate) (PMMA), where an alkyne-capped polymer is reacted with an azide-capped polymer. mdpi.com

Functionalize polymers: Pre-existing polymers containing azide side groups can be functionalized by reacting them with this compound, introducing the benzoate functionality along the polymer backbone.

Create polymer networks: When monomers with multiple alkyne or azide groups are used, the click reaction leads to the formation of cross-linked polymer networks or hydrogels.

The table below summarizes the integration of alkyne-functionalized benzoates into polymer synthesis.

Polymer TypeSynthesis MethodRole of Alkyne-BenzoateResulting Feature
Poly(phenylacetylene)sChain-growth polymerizationMonomer precursorCreates a conjugated polymer backbone. sigmaaldrich.com
Block Copolymers (e.g., PMMA)Click Chemistry (CuAAC)Alkyne-terminal initiator/monomerLinks different polymer blocks together. mdpi.com
Functionalized PolymersPost-polymerization modification (Click Chemistry)Functionalizing agentIntroduces specific properties via the benzoate group.
Polymer NetworksClick Chemistry (CuAAC)Cross-linking agentForms hydrogels and cross-linked materials.

Fabrication of Metal-Organic Frameworks (MOFs)

This compound is a precursor to organic linkers used in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. rsc.org For use in MOF synthesis, the methyl ester of the compound is typically hydrolyzed to the corresponding carboxylic acid, 4-ethynylbenzoic acid. This carboxylic acid group can then coordinate with metal centers to form the extended framework.

The key advantage of using this linker is the incorporation of the alkyne functionality directly into the porous structure of the MOF. This alkyne group is available for post-synthetic modification (PSM), where the properties of the MOF can be fine-tuned after its initial synthesis.

A notable example involves the synthesis of a zinc-based MOF using a related linker, 4,4'-ethynylenedibenzoic acid, which is prepared from methyl-4-ethynylbenzoate. researchgate.net The resulting framework, [Zn₄O(edb)₃(H₂O)₂], exhibits a doubly-interpenetrated cubic network. researchgate.net Such materials are investigated for applications in gas storage and separation due to their high porosity. researchgate.netmdpi.com The presence of the alkyne groups within the pores offers reactive sites for covalently attaching other functional molecules, thereby altering the MOF's selectivity or catalytic activity.

The structural and physical properties of a representative MOF synthesized using an alkyne-containing benzoate linker are detailed in the table below.

PropertyDescriptionReference
Metal CenterZn₄O cluster researchgate.net
Organic Linker4,4'-ethynylenedibenzoic acid (derived from Methyl 4-ethynylbenzoate) researchgate.net
Framework TopologyDoubly-interpenetrated cubic network (IRMOF-type) researchgate.net
BET Surface Area1088 m² g⁻¹ researchgate.net
Key FeatureAlkyne groups decorating the pore walls, available for post-synthetic modification. researchgate.net

Hybrid Organic-Inorganic Materials

This compound and its derivatives are valuable for creating hybrid organic-inorganic materials, where molecular components are integrated with inorganic substrates to generate materials with combined or enhanced properties. The dual functionality of the molecule is critical here: the benzoate end can anchor the molecule to an inorganic surface, while the terminal alkyne provides a reactive handle for further functionalization.

A significant application lies in the field of dye-sensitized solar cells (DSSCs). In a DSSC, a monolayer of a photosensitive dye is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Research has shown that 4-ethynylbenzoic acid can be used to prepare zinc porphyrin-based photosensitizers. sigmaaldrich.com In this context, the carboxylic acid group (derived from the methyl ester) serves as the anchoring group that binds the porphyrin dye to the TiO₂ surface, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band.

Furthermore, the alkyne group can be used to attach these molecules to inorganic surfaces via bioorthogonal click chemistry. medchemexpress.comnih.gov For example, an inorganic material (like silica (B1680970) or gold nanoparticles) can be surface-functionalized with azide groups. Subsequent reaction with an alkyne-bearing molecule like this compound allows for the covalent grafting of the molecule onto the surface under mild conditions. This strategy is employed to create tailored surfaces for applications in sensing, catalysis, and biomedical devices.

The table below outlines the components of a representative hybrid material, a dye-sensitized solar cell, utilizing a sensitizer (B1316253) derived from an ethynylbenzoic acid linker.

ComponentMaterial ExampleFunction
Inorganic SubstrateNanocrystalline Titanium Dioxide (TiO₂)Wide-bandgap semiconductor, electron acceptor.
Organic Anchor/SensitizerZinc Porphyrin functionalized with 4-ethynylbenzoic acidAbsorbs light and injects electrons into the TiO₂. sigmaaldrich.com
Linkage TypeCarboxylate bindingAnchors the organic dye to the inorganic surface.
Potential ApplicationSolar Energy ConversionGeneration of electricity from light.

Spectroscopic and Analytical Characterization Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

While direct and complete ¹H NMR spectral data for Methyl 4-propioloylbenzoate is not extensively detailed in the available literature, information regarding its synthesis from its precursor, Methyl 4-(1-hydroxyprop-2-ynyl)benzoate, offers significant insights. A 2009 doctoral thesis details the synthesis of this compound (designated as compound 20) through the oxidation of Methyl 4-(1-hydroxyprop-2-ynyl)benzoate (compound 19). unifi.it

The reported ¹H NMR spectrum for the precursor, Methyl 4-(1-hydroxyprop-2-ynyl)benzoate (19) , was recorded in deuterated chloroform (B151607) (CDCl₃) at 200 MHz. unifi.it The chemical shifts (δ) are as follows:

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNumber of ProtonsAssignment
8.06Doublet8.82HAromatic (ortho to ester)
7.63Doublet8.82HAromatic (ortho to propynol)
5.53Doublet of Doublets2.2 and 6.21HCH-OH
3.92Singlet3HO-CH₃
2.70Doublet2.21HC≡C-H

This data is for the precursor compound, Methyl 4-(1-hydroxyprop-2-ynyl)benzoate. unifi.it

For This compound , the oxidation of the secondary alcohol (-CH-OH) to a ketone (-C=O) would result in key changes in the ¹H NMR spectrum. Specifically, the signal at 5.53 ppm corresponding to the proton on the alcohol-bearing carbon would be absent. The signal for the terminal alkyne proton (C≡C-H) would also be expected to shift. The aromatic and methyl ester signals would likely remain in similar positions.

Carbon-13 (¹³C) NMR Analysis

Specific experimental ¹³C NMR data for this compound is not available in the searched literature. A predicted spectrum would show signals corresponding to the methyl ester carbon, the aromatic carbons, the ester carbonyl carbon, and the two carbons of the propioloyl group, including the ketone carbonyl and the terminal alkyne carbon.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

Detailed FT-IR spectral data with peak assignments for this compound is not explicitly provided in the reviewed literature. However, based on its structure, the following characteristic absorption bands would be expected:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡C-H stretch~3300Terminal alkyne C-H bond
C=O stretch (ester)~1720Carbonyl of the methyl ester
C=O stretch (ketone)~1680Carbonyl of the propioloyl group
C≡C stretch~2100Alkyne carbon-carbon triple bond
C-O stretch~1300-1100Ester C-O bonds
Aromatic C=C stretch~1600, ~1450Benzene (B151609) ring vibrations

The synthesis of the compound is mentioned to have been monitored via infrared spectroscopy, implying the use of this technique for characterization. unifi.it

Raman Spectroscopy

No experimental Raman spectroscopy data for this compound has been found in the searched literature. Raman spectroscopy would be particularly useful for observing the non-polar C≡C triple bond, which often shows a strong signal in Raman spectra, complementing the information obtained from FT-IR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural analysis of this compound, it provides critical information regarding the compound's molecular weight and elemental composition, and can offer insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar, and thermally labile molecules without causing significant fragmentation. In the context of this compound, ESI-MS is employed to confirm the molecular weight by observing the molecular ion. The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary to generate an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, such as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, are expelled into the gas phase for analysis.

The resulting spectrum for this compound would be expected to show a prominent peak corresponding to the protonated molecule, confirming its molecular mass.

Table 1: Expected ESI-MS Data for this compound This table presents hypothetical, expected values for illustrative purposes.

Ion Species Description Expected m/z
[M+H]⁺ Protonated Molecule 189.055
[M+Na]⁺ Sodium Adduct 211.037
[2M+H]⁺ Protonated Dimer 377.102

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. unifi.it This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as each formula has a unique mass when calculated using the exact masses of its constituent isotopes. For this compound (C₁₁H₈O₃), HRMS can definitively distinguish its chemical formula from other possible combinations of atoms that might have the same nominal mass. The experimentally measured mass is compared against the theoretical exact mass calculated for the proposed formula.

Table 2: HRMS Data for this compound ([M+H]⁺ Ion) This table presents a hypothetical comparison between theoretical and measured values to illustrate the principle of HRMS.

Parameter Value
Molecular Formula C₁₁H₈O₃
Ion Formula [C₁₁H₉O₃]⁺
Theoretical Exact Mass (Calculated) 189.05462
Measured Exact Mass (Hypothetical) 189.05459

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction is an essential technique that provides the definitive, three-dimensional solid-state structure of a molecule. To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice, confirming the molecule's connectivity and conformation in the solid state.

Table 3: Illustrative Single Crystal XRD Data for this compound This table contains hypothetical data typical for a small organic molecule and serves for illustrative purposes only.

Parameter Hypothetical Value
Chemical Formula C₁₁H₈O₃
Formula Weight 188.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.15
b (Å) 14.20
c (Å) 10.55
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 887.6
Z (molecules/unit cell) 4

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. Unlike single-crystal XRD, PXRD uses a finely powdered sample containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of scattered X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD is used to assess the phase purity of a synthesized batch, identify different polymorphic forms if they exist, and confirm that the bulk material corresponds to the structure determined by single-crystal XRD.

Table 4: Representative Powder XRD Peaks for a Crystalline Phase of this compound This table presents a hypothetical set of diffraction peaks for illustrative purposes.

Position [°2θ] d-spacing [Å] Relative Intensity [%]
12.45 7.10 85
15.80 5.61 45
21.10 4.21 100
24.95 3.57 70
28.30 3.15 55

Theoretical and Computational Studies of Methyl 4 Propioloylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the intrinsic properties of molecules. For methyl 4-propioloylbenzoate, these theoretical approaches are indispensable for understanding its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure.scispace.comscirp.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.comscirp.org It has been effectively applied to understand the electronic properties of various organic molecules. DFT calculations, particularly using the B3LYP hybrid functional with basis sets like 6-31+G(d,p), are employed to determine key electronic parameters. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netscirp.org A larger energy gap implies higher stability and lower chemical reactivity.

For molecules with similar structural motifs, DFT studies have shown that the distribution of HOMO and LUMO is often localized on specific parts of the molecule, influencing its charge transfer characteristics. researchgate.netaimspress.com For instance, in related compounds, the HOMO is often centered on the more electron-rich portions, while the LUMO is located on the electron-deficient areas. researchgate.net This separation of frontier orbitals is fundamental to understanding intramolecular charge transfer.

The electronic properties can also be influenced by the solvent environment. Calculations performed in different solvents, simulated using models like the Polarizable Continuum Model (PCM), reveal that solvent polarity can affect the HOMO-LUMO energy gap. researchgate.net Generally, an increase in the dielectric constant of the solvent can lead to changes in the electronic properties of the molecule. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations on a molecule like this compound in different environments.

Parameter Gas Phase Toluene (B28343) Methanol (B129727)
HOMO Energy (eV) -6.8-6.7-6.6
LUMO Energy (eV) -2.1-2.2-2.3
Energy Gap (eV) 4.74.54.3
Dipole Moment (Debye) 3.54.15.2

This table is illustrative and represents typical data that would be generated from DFT calculations.

Ab Initio Methods for Geometry Optimization and Energy Landscapes.nih.gov

Ab initio methods are computational chemistry methods based on quantum mechanics. nih.gov These "from the beginning" calculations are used for the geometry optimization of molecules to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. scispace.com Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, often combined with various basis sets, are employed for this purpose. nih.govarxiv.org

Geometry optimization calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule in its ground state. scispace.com For a molecule like this compound, this would involve determining the precise arrangement of the benzene (B151609) ring, the propioloyl group, and the methyl ester group. The planarity of the benzene ring and the orientation of the substituents are key parameters determined through these calculations.

Energy landscape studies involve mapping the potential energy of the molecule as a function of its geometrical parameters. This allows for the identification of different conformers (rotational isomers) and the energy barriers between them. For this compound, this could involve studying the rotation around the single bonds connecting the propioloyl group and the ester group to the benzene ring.

The following table provides an example of optimized geometric parameters that could be obtained from ab initio calculations.

Parameter Calculated Value
C=O Bond Length (Å) 1.21
C≡C Bond Length (Å) 1.20
C-O Bond Length (ester, Å) 1.35
C-C (ring-propioloyl) Bond Length (Å) 1.48
C-C-O Bond Angle (ester, °) 124.5
C-C≡C Bond Angle (°) 178.0

This table is illustrative and represents typical data that would be generated from ab initio calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes and intermolecular interactions. nih.govmdpi.com

Conformational Analysis

Conformational analysis using MD simulations explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. mdpi.com For this compound, the key flexible bonds are those connecting the propioloyl and methyl ester groups to the aromatic ring.

MD simulations can reveal the preferred conformations of the molecule and the timescales of transitions between them. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers separating them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. For instance, the relative orientation of the carbonyl group and the alkyne can significantly impact its reactivity and binding properties.

Intermolecular Interactions

MD simulations are also used to study how molecules interact with each other in a condensed phase (liquid or solid). nih.gov These non-covalent interactions are critical for understanding the physical properties of a substance, such as its boiling point and solubility. wikipedia.org

For this compound, key intermolecular interactions would include:

Van der Waals forces: These are weak, short-range interactions arising from temporary fluctuations in electron density. wikipedia.org

Dipole-dipole interactions: The permanent dipole moment of the molecule, arising from the polar carbonyl and ester groups, leads to electrostatic interactions between molecules. mdpi.com

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, a stabilizing interaction. mdpi.com

C-H···O interactions: Weak hydrogen bonds can form between the C-H bonds and the oxygen atoms of the carbonyl or ester groups. mdpi.com

Simulations can quantify the strength and geometry of these interactions, providing a detailed picture of the local structure in the liquid or solid state. nih.govnih.gov This understanding is essential for predicting the material properties of this compound.

Prediction of Spectroscopic Parameters.researchgate.netarxiv.org

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. researchgate.netarxiv.org

For this compound, theoretical calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.netresearchgate.net These frequencies correspond to the stretching and bending of chemical bonds. The predicted IR spectrum shows characteristic peaks for the different functional groups present in this compound, such as the C=O stretch of the ketone and ester, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic ring and methyl group. spectroscopyonline.comnist.gov Comparing the calculated spectrum with the experimental one helps in the assignment of the observed vibrational bands. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These chemical shifts are sensitive to the local electronic environment of each nucleus. By calculating the magnetic shielding of each nucleus, the chemical shifts can be estimated. These predicted values are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

The following table shows hypothetical predicted spectroscopic data for this compound.

Spectroscopic Parameter Predicted Value Functional Group
IR: ν(C=O, ketone) (cm⁻¹) 1660Ketone
IR: ν(C=O, ester) (cm⁻¹) 1725Ester
IR: ν(C≡C) (cm⁻¹) 2110Alkyne
¹H NMR: δ(Ar-H) (ppm) 7.8 - 8.2Aromatic Protons
¹H NMR: δ(CH₃) (ppm) 3.9Methyl Protons
¹³C NMR: δ(C=O, ketone) (ppm) 184Ketone Carbonyl
¹³C NMR: δ(C=O, ester) (ppm) 165Ester Carbonyl
¹³C NMR: δ(C≡C) (ppm) 88, 92Alkyne Carbons

This table is illustrative and represents typical data that would be generated from spectroscopic parameter predictions.

Reactivity and Mechanism Predictions through Computational Modeling

Transition State Analysis for Key Transformations

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction, representing the energy barrier that must be overcome. evitachem.com Transition state analysis involves computationally locating and characterizing these structures to understand the mechanistic pathway of a reaction. This analysis can provide crucial information on bond-forming and bond-breaking processes, as well as the activation energy of a reaction.

For a molecule like this compound, which features an activated triple bond and an aromatic ring, several transformations could be of interest for computational study, such as nucleophilic additions to the alkyne or reactions involving the ester group. However, specific computational data detailing the transition states for any such reactions involving this compound are not currently published.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key to predicting how a molecule will interact with other reagents. mdpi.com

HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the molecule's ability to act as a nucleophile or electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to act as an electrophile or electron acceptor.

The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the case of this compound, one could qualitatively predict that the electron-withdrawing nature of the ester and benzoyl groups would lower the energy of the LUMO, making the propioloyl group susceptible to nucleophilic attack. The HOMO would likely be distributed across the π-system of the molecule. However, without specific computational studies, any quantitative data on the HOMO-LUMO energies and their distribution for this compound remains speculative.

Derivatives and Analogues of Methyl 4 Propioloylbenzoate

Structural Modifications and Their Synthetic Accessibility

The synthesis of Methyl 4-propioloylbenzoate derivatives can be achieved by modifying the core structure at several points. The accessibility of these derivatives depends on the availability of appropriately substituted starting materials and the compatibility of functional groups with the synthetic routes.

Introducing substituents onto the aromatic ring is a primary strategy for modifying the electronic properties of this compound. The nature of these substituents significantly influences the reactivity of both the benzene (B151609) ring and its appended functional groups. The synthesis of these analogues typically begins with a correspondingly substituted benzoic acid or toluene (B28343) derivative.

For instance, the synthesis of this compound itself can start from methyl 4-formylbenzoate (B8722198), which is oxidized to the final product unifi.it. Therefore, commercially available substituted 4-formylbenzoates can serve as direct precursors. Alternatively, substituted toluenes can be oxidized to the corresponding benzoic acids, which are then esterified and further functionalized.

Substituents are generally classified as either activating or deactivating groups, which direct electrophilic substitution to different positions on the ring.

Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃), and alkoxy (e.g., -OCH₃) increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. libretexts.org These groups generally direct incoming electrophiles to the ortho and para positions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and the propioloyl group itself deactivate the ring towards further electrophilic substitution by withdrawing electron density. libretexts.org These groups typically direct incoming substituents to the meta position.

The synthesis of an amino-substituted derivative, for example, could be accomplished by the reduction of a corresponding nitro-substituted precursor, such as ethyl 4-nitrobenzoate, using reagents like indium in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation. orgsyn.orgorgsyn.org

Table 1: Examples of Substituted Precursors for Aromatic Ring-Modified Analogues

Precursor Compound Potential Substituent on Final Analogue
Methyl 4-formyl-2-methoxybenzoate Methoxy (B1213986) (-OCH₃)
Ethyl 4-nitrobenzoate Amino (-NH₂) (after reduction)
4-Bromo-toluene Bromo (-Br) (after oxidation and esterification)

The ester group of this compound can be readily varied by using different alcohols during the synthesis. The most common method for creating these ester analogues is through Fischer-Speier esterification of the parent carboxylic acid, 4-propioloylbenzoic acid. This reaction involves heating the carboxylic acid with the desired alcohol (e.g., ethanol (B145695), propanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com

The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester. youtube.com For example, using ethanol would yield Ethyl 4-propioloylbenzoate, while using n-propanol would result in Propyl 4-propioloylbenzoate. wikipedia.org The synthesis of propyl 4-hydroxybenzoate (B8730719) (propylparaben) from 4-hydroxybenzoic acid and propanol (B110389) is a well-established example of this type of transformation. wikipedia.orggoogle.com

Table 2: Synthesis of Ester Analogues via Fischer Esterification

Alcohol Resulting Ester Analogue
Methanol (B129727) This compound
Ethanol Ethyl 4-propioloylbenzoate
n-Propanol Propyl 4-propioloylbenzoate

Modifying the length of the alkyne chain in this compound presents a greater synthetic challenge. The propioloyl group is an internal alkyne flanked by a carbonyl and a benzene ring. Extending this chain would involve adding carbon atoms between the carbonyl group and the terminal methyl group of the propioloyl moiety.

A hypothetical approach to such an extension could involve a multi-step sequence starting with the propioloyl ketone. One possible, though not widely documented, route could be the nucleophilic addition of a protected alkynyl anion to the carbonyl carbon. This would form a tertiary alcohol, which would then require subsequent deprotection and functional group manipulation to achieve the desired extended alkynone structure. Such synthetic routes are complex and would need to be designed to avoid unwanted side reactions at the ester and aromatic ring positions.

Ester Moiety Variations (e.g., Ethyl, Propyl Esters)

Impact of Structural Variation on Chemical Reactivity Profiles

Structural modifications to this compound have a profound effect on its chemical reactivity. The propioloyl group is an α,β-unsaturated carbonyl system, which confers a dual reactivity profile: the carbonyl carbon is an electrophilic site for direct (1,2) nucleophilic addition, and the β-alkyne carbon is susceptible to conjugate (1,4) nucleophilic addition. wikipedia.orgopenstax.org The alkyne can also participate in pericyclic reactions like the Diels-Alder reaction. organic-chemistry.org

Aromatic Ring Substitutions: The electronic nature of substituents on the benzene ring directly modulates the electrophilicity of the propioloyl group.

Electron-Withdrawing Groups (EWGs) , such as -NO₂ or -CN, enhance the partial positive charge on the carbonyl carbon and the β-alkyne carbon. This increases the reactivity of the molecule towards nucleophilic attack.

Electron-Donating Groups (EDGs) , like -OCH₃ or -CH₃, have the opposite effect, decreasing the electrophilicity of the propioloyl system and thus reducing its reactivity towards nucleophiles. libretexts.org These substituents also increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, although the propioloyl group itself is deactivating.

Ester Moiety Variations: Changing the alkyl group of the ester (e.g., from methyl to ethyl or propyl) has a relatively minor electronic impact on the reactivity of the propioloyl group. The primary effect is steric; larger alkyl groups may slightly hinder the approach of reactants to the nearby propioloyl ketone or the aromatic ring.

Alkyne Chain Extensions: Extending the alkyne chain would primarily introduce steric effects, potentially hindering the approach of nucleophiles to the carbonyl carbon. It would also alter the geometry and electronic distribution of the conjugated system, though the fundamental reactivity as an α,β-unsaturated ketone would be retained.

The alkyne moiety itself can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). The propioloyl group, being activated by the electron-withdrawing carbonyl, is a good dienophile. organic-chemistry.org The regioselectivity of this reaction would be influenced by substituents on both the diene and the aromatic ring of the propioloylbenzoate derivative. masterorganicchemistry.comnih.gov

Comparative Studies with Related Benzene Carboxylate Derivatives (e.g., Methyl 4-Ethynylbenzoate)

A comparison between this compound and a structurally related compound, Methyl 4-ethynylbenzoate, highlights the significant influence of the carbonyl group on chemical reactivity. sigmaaldrich.com

Table 3: Structural and Reactivity Comparison

Feature This compound Methyl 4-ethynylbenzoate
Structure Contains an internal alkyne and a ketone (α,β-unsaturated ketone system). Contains a terminal alkyne with an acidic proton. sigmaaldrich.com
Alkyne Reactivity The alkyne is part of a conjugated system, susceptible to nucleophilic conjugate addition. openstax.org It can act as a dienophile in Diels-Alder reactions. organic-chemistry.org The terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile used in C-C bond-forming reactions like the Sonogashira coupling. nbu.ac.inbeilstein-journals.org
Carbonyl Reactivity The ketone carbonyl is an electrophilic center for direct nucleophilic addition (e.g., Grignard reagents, hydride reagents). libretexts.orgyoutube.com No carbonyl group on the side chain.

| Primary Use in Synthesis | Acts as an electrophile or a dienophile. | Acts as a nucleophile precursor (acetylide) for coupling reactions. fishersci.com |

The key difference lies in their functional roles. Methyl 4-ethynylbenzoate is primarily a building block used in coupling reactions, leveraging the reactivity of its terminal alkyne. organic-chemistry.org For example, it can be coupled with aryl halides in palladium-catalyzed Sonogashira reactions to synthesize more complex diarylacetylene structures.

In contrast, this compound is an electrophilic species. Its reactivity is dominated by the propioloyl ketone, making it a target for nucleophilic attack. While it lacks the acidic proton necessary for Sonogashira-type couplings, its α,β-unsaturated nature makes it an excellent Michael acceptor for conjugate additions, a reaction pathway not available to Methyl 4-ethynylbenzoate. wikipedia.org This fundamental difference in electronic character dictates their distinct applications in synthetic organic chemistry.

Q & A

Basic: What are the recommended methods for synthesizing methyl 4-propioloylbenzoate with high purity?

Methodological Answer:
A retrosynthetic approach can be employed, starting from benzoic acid derivatives. For example, esterification of 4-propioloylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) is a common route. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Advanced:
To optimize yield and purity, Design of Experiments (DoE) can be applied, varying parameters like temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (6–24 hours). AI-powered synthesis planning tools (e.g., Reaxys or Pistachio models) may predict alternative pathways, such as Pd-catalyzed coupling reactions for introducing the propioloyl group .

Basic: How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR: Look for the ester methyl group (~δ 3.8–3.9 ppm), aromatic protons (δ 7.8–8.2 ppm), and the propioloyl CH (~δ 3.1–3.3 ppm).
  • IR: Confirm ester C=O stretch (~1720 cm⁻¹) and alkyne C≡C stretch (~2120 cm⁻¹).
  • MS: Molecular ion peak at m/z 190.1 (C₁₁H₁₀O₃⁺) .
    Advanced:
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from rotational isomerism of the propioloyl group. Variable-temperature NMR (VT-NMR) or computational simulations (DFT) can resolve these ambiguities .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:
The compound serves as a precursor for bioactive molecules. For example, its alkyne group enables click chemistry for synthesizing triazole-linked drug candidates. It is also used to study esterase-mediated hydrolysis kinetics, relevant to prodrug design .
Advanced:
Advanced studies focus on its role in modulating enzyme activity (e.g., cytochrome P450 interactions). X-ray crystallography (as seen in propyl paraben studies) can reveal binding modes with target proteins .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:
Conduct accelerated stability testing:

  • Thermal Stability: Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC (C18 column, 70:30 acetonitrile/water).
  • Photostability: Expose to UV light (ICH Q1B guidelines) and track changes in UV-Vis spectra (λmax ~260 nm) .
    Advanced:
    Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Solubility studies in co-solvent systems (ethanol/water) can inform formulation strategies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Cross-Validation: Replicate assays in multiple models (e.g., HEK293 vs. HepG2 cells).
  • Purity Assessment: Use LC-MS to confirm compound integrity (>98% purity).
  • Meta-Analysis: Apply statistical tools (e.g., PCA) to identify outliers in published datasets .

Advanced: What computational methods are suitable for studying the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinity to receptors (e.g., G-protein-coupled receptors).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models: Coralate structural features (e.g., logP, polar surface area) with activity data from PubChem .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-UV: Use a C18 column with isocratic elution (60:40 acetonitrile/water, 1 mL/min). Calibrate with certified reference materials (CRM) .
  • GC-MS: Derivatize with BSTFA for volatility; monitor m/z 190.1 (quantitative ion).
    Advanced:
    Hyphenated techniques like LC-QTOF-MS enable non-targeted metabolomics to identify degradation products or metabolites .

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